molecular formula C12H20O B155553 Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- CAS No. 13144-88-2

Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-

Cat. No.: B155553
CAS No.: 13144-88-2
M. Wt: 180.29 g/mol
InChI Key: LLCMOZBDJDCWLT-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with five methyl groups and an ethanone group. It is primarily used as a fragrance ingredient due to its pleasant odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- typically involves the alkylation of cyclopentadiene followed by acetylation. The reaction conditions often include the use of strong bases and acetylating agents under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

  • 2-Acetyl-1,3,3,4,4-pentamethylcyclopentene
  • 1-(2-Methyl-1-cyclopenten-1-yl)ethanone

Comparison: Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct olfactory properties compared to other similar compounds. Its high degree of methyl substitution also influences its chemical reactivity and physical properties, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(2,4,4,5,5-pentamethylcyclopenten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-8-7-11(3,4)12(5,6)10(8)9(2)13/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCMOZBDJDCWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(C1)(C)C)(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065362
Record name Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13144-88-2
Record name 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13144-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013144882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
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Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
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Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
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Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
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Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-

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